Cas no 29198-86-5 (3-(1,3-benzothiazol-2-yl)propanoic acid)

29198-86-5 structure
Nombre del producto:3-(1,3-benzothiazol-2-yl)propanoic acid
Número CAS:29198-86-5
MF:C10H9NO2S
Megavatios:207.248961210251
MDL:MFCD01764690
CID:275948
PubChem ID:770976
3-(1,3-benzothiazol-2-yl)propanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 3-(Benzo[d]thiazol-2-yl)propanoic acid
- 2-Benzothiazolepropanoicacid
- 3-(1,3-benzothiazol-2-yl)propanoic acid
- 3-(BENZOTHIAZOL-2-YL)PROPIONIC ACID
- 3-Benzothiazol-2-yl-propionic acid
- 3-< Benzothiazol-2-yl> -propionsaeure
- 3-benzothiazol-2-ylpropanoic acid
- 3-benzothiazol-2-ylpropionic acid
- 3-Benzothiazol-2-yl-propionsaeure
- AC1LGGY7
- AC1Q5VWS
- 3-benzothiazol-2-yl-propionic acid, AldrichCPR
- EYJ
- BDBM50455888
- 3-(Benzo[d]thiazol-2-yl)propanoicacid
- CHEMBL4203995
- MFCD01764690
- carboxyethylbenzo-thiazoline
- EN300-00819
- FS-1813
- 29198-86-5
- HMS1423K15
- DTXSID70354380
- AKOS000114797
- Oprea1_387325
- SCHEMBL1269672
- Acetic acidtert-butyl ester
- F0848-0307
- Oprea1_595955
- IFLab1_004107
- 2-benzothiazolepropanoic acid
- Z56867230
- FT-0740822
- WHNQTHDJEZTVHS-UHFFFAOYSA-N
- CS-0307457
- G29015
- ALBB-007815
- DB-029314
- STK504822
- BBL013303
-
- MDL: MFCD01764690
- Renchi: InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13)
- Clave inchi: WHNQTHDJEZTVHS-UHFFFAOYSA-N
- Sonrisas: OC(=O)CCC1=NC2=C(S1)C=CC=C2
Atributos calculados
- Calidad precisa: 206.02764
- Masa isotópica única: 207.035
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 222
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 78.4Ų
- Xlogp3: 2.4
Propiedades experimentales
- Denso: 1.379
- Punto de ebullición: 393.5°C at 760 mmHg
- Punto de inflamación: 191.8°C
- PSA: 53.02
3-(1,3-benzothiazol-2-yl)propanoic acid Información de Seguridad
- Condiciones de almacenamiento:Sealed in dry,2-8°C
3-(1,3-benzothiazol-2-yl)propanoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-00819-2.5g |
3-(1,3-benzothiazol-2-yl)propanoic acid |
29198-86-5 | 95.0% | 2.5g |
$143.0 | 2025-02-21 | |
Enamine | EN300-00819-5.0g |
3-(1,3-benzothiazol-2-yl)propanoic acid |
29198-86-5 | 95.0% | 5.0g |
$286.0 | 2025-02-21 | |
Life Chemicals | F0848-0307-5mg |
3-(1,3-benzothiazol-2-yl)propanoic acid |
29198-86-5 | 90%+ | 5mg |
$103.5 | 2023-07-06 | |
Fluorochem | 025044-5g |
3-Benzothiazol-2-yl-propionic acid |
29198-86-5 | 95% | 5g |
£459.00 | 2022-03-01 | |
Apollo Scientific | OR2471-250mg |
3-(1,3-Benzothiazol-2-yl)propanoic acid |
29198-86-5 | 250mg |
£44.00 | 2023-01-08 | ||
TRC | B131108-100mg |
3-(1,3-Benzothiazol-2-yl)propanoic Acid |
29198-86-5 | 100mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008335-1g |
3-Benzothiazol-2-yl-propionic acid |
29198-86-5 | 1g |
1347.0CNY | 2021-07-13 | ||
Life Chemicals | F0848-0307-20mg |
3-(1,3-benzothiazol-2-yl)propanoic acid |
29198-86-5 | 90%+ | 20mg |
$148.5 | 2023-07-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008335-1g |
3-Benzothiazol-2-yl-propionic acid |
29198-86-5 | 1g |
1347CNY | 2021-05-07 | ||
Enamine | EN300-00819-0.1g |
3-(1,3-benzothiazol-2-yl)propanoic acid |
29198-86-5 | 95.0% | 0.1g |
$25.0 | 2025-02-21 |
3-(1,3-benzothiazol-2-yl)propanoic acid Literatura relevante
-
1. Structure–activity relationship studies on CXCR4 antagonists having cyclic pentapeptide scaffoldsHirokazu Tamamura,Ai Esaka,Teppei Ogawa,Takanobu Araki,Satoshi Ueda,Zixuan Wang,John O. Trent,Hiroshi Tsutsumi,Hiroyuki Masuno,Hideki Nakashima,Naoki Yamamoto,Stephen C. Peiper,Akira Otaka,Nobutaka Fujii Org. Biomol. Chem. 2005 3 4392
29198-86-5 (3-(1,3-benzothiazol-2-yl)propanoic acid) Productos relacionados
- 21224-20-4(5-(1,3-benzothiazol-2-yl)pentanoic acid)
- 41387-91-1(4-(1,3-benzothiazol-2-yl)butanoic acid)
- 915194-47-7(Ethyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate)
- 1806728-36-8(6-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)
- 1397195-61-7(3-Bromo-5-fluorobenzene-1-carbothioamide)
- 1019613-28-5(3-fluoro-N-(2-methylpropyl)aniline)
- 2034242-70-9(3-(2-methanesulfonyl-1H-imidazol-1-yl)-N-2-(2-methoxyphenoxy)ethylbenzamide)
- 2034378-88-4(4-methoxy-1-methyl-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 1310245-35-2(1-2-(dimethylamino)ethyl-5-methyl-1H-pyrazole-4-carboxylic acid)
- 1041536-98-4(4-(2-Chloro-4-fluorobenzyl)oxybenzoic Acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:29198-86-5)3-(1,3-benzothiazol-2-yl)propanoic acid

Pureza:99%/99%/99%/99%
Cantidad:5g/10g/25g/50g
Precio ($):686.0/951.0/1760.0/3300.0